molecular formula C14H15ClN2O2 B11475356 N-{2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide

N-{2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide

Cat. No.: B11475356
M. Wt: 278.73 g/mol
InChI Key: KLEQMSWPZODAHG-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Detailed information on specific reagents and conditions would require further research.

      Major Products: The products formed from these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Investigate its role as a building block for more complex molecules.

      Biology: Explore its potential as a bioactive compound.

      Medicine: Assess its pharmacological properties and potential therapeutic applications.

      Industry: Investigate any industrial applications, although these might be limited due to its complex structure.

  • Mechanism of Action

    • Unfortunately, specific details regarding the compound’s mechanism of action are not readily available. Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Unique Features: Highlight its distinct characteristics compared to other related compounds.

      Similar Compounds: While I don’t have a comprehensive list, you can explore related thiazolidinones and oxazole derivatives in the literature.

    Remember that this compound’s complexity warrants further investigation, especially regarding its mechanism of action and industrial applications.

    Properties

    Molecular Formula

    C14H15ClN2O2

    Molecular Weight

    278.73 g/mol

    IUPAC Name

    N-[2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-2-yl]acetamide

    InChI

    InChI=1S/C14H15ClN2O2/c1-9(18)16-14(2,3)13-8-12(17-19-13)10-4-6-11(15)7-5-10/h4-8H,1-3H3,(H,16,18)

    InChI Key

    KLEQMSWPZODAHG-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)NC(C)(C)C1=CC(=NO1)C2=CC=C(C=C2)Cl

    Origin of Product

    United States

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